molecular formula C25H24ClN5O4 B14123045 benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B14123045
M. Wt: 493.9 g/mol
InChI Key: VQAMRBCPIHYHAZ-UHFFFAOYSA-N
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Description

Benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system fused with a pyrimidine ring, and a benzyl ester group. The presence of a chloro and methyl group on the phenyl ring further adds to its chemical diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate typically involves multi-step organic reactions. The starting materials often include purine and pyrimidine derivatives, which undergo various chemical transformations such as alkylation, esterification, and cyclization. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed for monitoring and quality control.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted purine-pyrimidine compounds.

Scientific Research Applications

Benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
  • Benzyl 2-[9-(2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Uniqueness

The uniqueness of benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the phenyl ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.9 g/mol

IUPAC Name

benzyl 2-[9-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C25H24ClN5O4/c1-16-18(26)10-6-11-19(16)29-12-7-13-30-21-22(27-24(29)30)28(2)25(34)31(23(21)33)14-20(32)35-15-17-8-4-3-5-9-17/h3-6,8-11H,7,12-15H2,1-2H3

InChI Key

VQAMRBCPIHYHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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